

# Technical Guide: Spectral Characterization of 3-(Chloromethyl)quinoline Hydrochloride

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## Compound of Interest

Compound Name:	3-(Chloromethyl)quinoline hydrochloride
CAS No.:	104325-51-1; 21863-56-9
Cat. No.:	B2730138

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## Executive Summary & Chemical Profile

**3-(Chloromethyl)quinoline hydrochloride** is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting cysteinyl leukotriene receptors (e.g., Montelukast analogs) and various kinase inhibitors. Its reactivity stems from the electrophilic chloromethyl group at the 3-position, activated by the electron-deficient quinoline ring.

This guide provides a comprehensive analysis of the spectroscopic data (NMR and IR) required to validate the identity and purity of this compound. Given the hygroscopic nature of the hydrochloride salt, specific attention is paid to solvent effects and potential hydrolysis artifacts.

## Chemical Identity

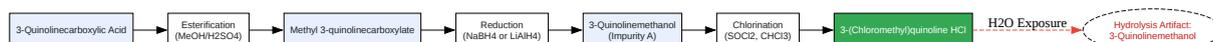
Property	Detail
IUPAC Name	3-(Chloromethyl)quinoline hydrochloride
CAS Number	21863-56-9 (HCl Salt) / 37984-69-9 (Free Base)
Molecular Formula	C H ClN HCl
Molecular Weight	214.09 g/mol
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol; slightly soluble in water (hydrolyzes slowly)
Melting Point	210–213 °C (dec.)

## Synthesis & Preparation Context

Understanding the synthesis route is vital for interpreting spectral impurities. The most common industrial route proceeds from 3-quinolinecarboxylic acid or 3-quinolinecarboxaldehyde.

## Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard preparation and potential impurity sources.



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Figure 1: Synthetic pathway from 3-quinolinecarboxylic acid to the target hydrochloride salt, highlighting the alcohol intermediate which often appears as a hydrolysis impurity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the quinoline nitrogen. This results in a global downfield shift of aromatic protons, particularly at positions 2 and 4.

### H NMR Spectral Data

Solvent: DMSO-

(Preferred due to solubility and salt stability). Frequency: 400 MHz[1][2][3]

Position	Shift ( , ppm)	Multiplicity	Integral	Assignment Logic
N-H	12.0 - 14.0	Broad s	1H	Exchangeable acidic proton (often invisible in wet DMSO).
H-2	9.15 - 9.25	d / s	1H	Most deshielded due to proximity to N and Cl-methyl group.
H-4	8.65 - 8.75	s	1H	Deshielded singlet; characteristic of 3-substituted quinolines.
H-8	8.15 - 8.25	d	1H	Peri-position proton.
H-5	8.05 - 8.15	d	1H	
H-7	7.85 - 7.95	t / m	1H	
H-6	7.70 - 7.80	t / m	1H	
CH -Cl	5.05 - 5.15	s	2H	Key diagnostic peak. Significant downfield shift vs. free base (~4.7 ppm).

Note on 2-Chloro Analog Distinction: Researchers often confuse this compound with 2-chloro-3-(chloromethyl)quinoline.

- Target (3-chloromethyl): H-2 is present (singlet/doublet around 9.2 ppm).

- Impurity (2-chloro analog): H-2 is absent. The CH peak appears upfield at ~4.83 ppm (in CDCl<sub>3</sub>).

## C NMR Spectral Data

Solvent: DMSO-

Carbon Type	Shift ( , ppm)	Assignment
C-2	~146.0	Ar-CH (Deshielded by N)
C-4	~138.5	Ar-CH
C-8a	~145.0	Quaternary
C-3	~130.0	Quaternary (Substituted)
Ar-CH	127.0 - 135.0	Remaining aromatic carbons (C5, C6, C7, C8)
CH -Cl	43.5 - 44.5	Benzylic carbon attached to Chlorine.

## Infrared (IR) Spectroscopy

IR analysis is useful for confirming the salt form and the presence of the alkyl halide.

Frequency (cm )	Vibration Mode	Functional Group
2400 - 3000	Broad Stretch	N-H (Ammonium salt). Indicates HCl salt formation.[4][5]
3050	Weak Stretch	Ar-C-H (Aromatic protons).
1600 - 1640	Strong Stretch	C=N / C=C (Quinoline ring skeletal vibrations).
1260 - 1280	Medium	CH -Cl wagging/twisting.
740 - 780	Strong	C-Cl stretch (Alkyl halide) + Out-of-plane Ar-H bending.

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

To ensure sharp peaks and prevent hydrolysis:

- Drying: Dry the NMR tube in an oven at 100°C for 1 hour prior to use.
- Solvent: Use DMSO-  
(99.9% D) from a freshly opened ampoule to minimize water content.
- Concentration: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of solvent.
- Acquisition: Run the spectrum immediately. 3-(Chloromethyl)quinoline is reactive; prolonged storage in DMSO can lead to displacement of the chloride by DMSO (Swern-type intermediates) or hydrolysis if water is present.

### Protocol B: Handling Hydrolysis Artifacts

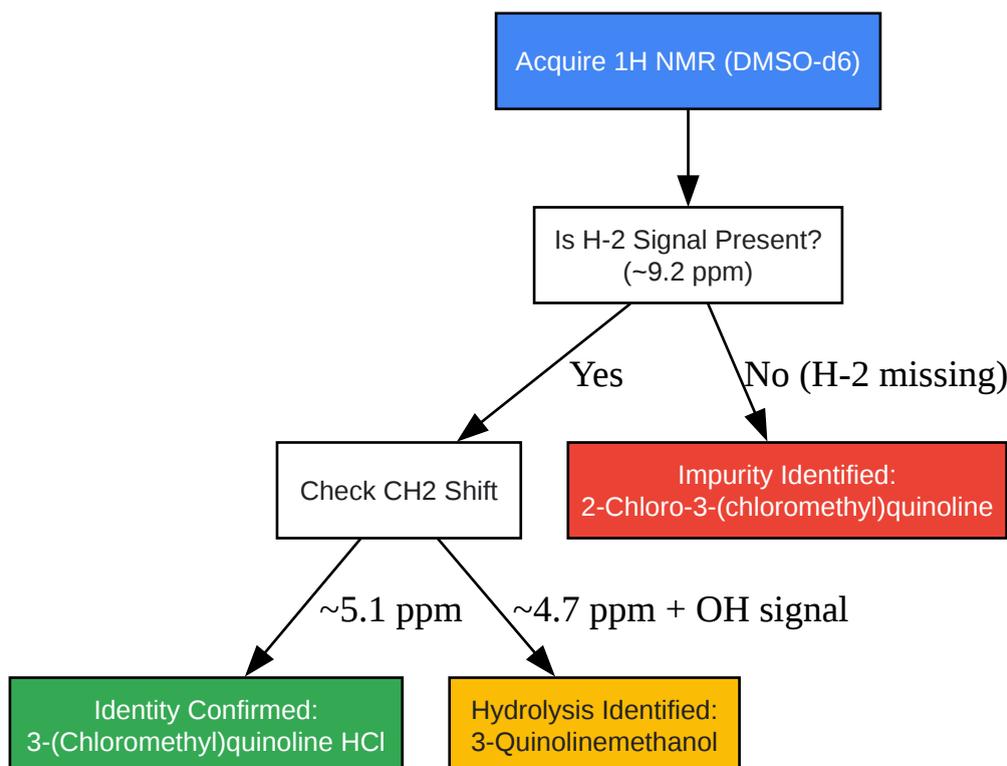
If the CH

peak at 5.1 ppm diminishes and a new peak appears at ~4.7 ppm (in DMSO), the compound has hydrolyzed to 3-quinolinemethanol.

- Corrective Action: Recrystallize from anhydrous ethanol/diethyl ether or store under Argon at -20°C.

## Analytical Logic Flow (DOT Visualization)

Use this flowchart to interpret your spectral results.



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Figure 2: Decision tree for validating the structural identity based on proton NMR shifts.

## References

- Musser, J. H., et al. (1990). Synthesis of leukotriene receptor antagonists. Synthesis of the quinoline unit. *Journal of Medicinal Chemistry*. (Context: Synthesis of quinoline halides).
- Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. *Journal of the Chemical Society, Perkin Transactions 1*. (Context: Vilsmeier-Haack

synthesis of 2-chloro-3-chloromethylquinoline).

- National Institute of Standards and Technology (NIST). Quinoline Hydrochloride IR Spectrum. NIST Chemistry WebBook. (Context: General salt IR bands).
- PubChem Compound Summary. 3-(Chloromethyl)quinoline. [6] National Library of Medicine.

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- 1. [sjofsciences.com](https://www.sjofsciences.com) [[sjofsciences.com](https://www.sjofsciences.com)]
- 2. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
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